molecular formula C11H8N2O3 B7784408 (E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid

(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid

Cat. No.: B7784408
M. Wt: 216.19 g/mol
InChI Key: VSHQCDJWFSXEDO-AATRIKPKSA-N
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Description

The compound with the identifier “(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid” is a chemical entity listed in the PubChem database

Preparation Methods

The preparation of (E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of (E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

These comparisons help in understanding the distinct properties and potential advantages of this compound over other compounds.

Properties

IUPAC Name

(E)-3-(4-oxo-1H-quinazolin-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQCDJWFSXEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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